3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one

SNAr Amination Regioselectivity Synthetic Methodology

3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one (CAS 1429180-99-3 for the (S)-enantiomer; CAS 2089381-65-5 for the (R)-enantiomer) is a chiral, non-racemic chemical building block of the 3-pyrimidin-4-yl-oxazolidin-2-one class. The molecule features a 2-chloro-6-methylpyrimidine ring linked to a 4-isopropyl-1,3-oxazolidin-2-one moiety.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
Cat. No. B12277076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one
Molecular FormulaC11H14ClN3O2
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C
InChIInChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3
InChIKeyKUHPPZCNOWLVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one: A Chiral Pyrimidinyl-Oxazolidinone Building Block for Kinase and IDH1 Inhibitor Synthesis


3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one (CAS 1429180-99-3 for the (S)-enantiomer; CAS 2089381-65-5 for the (R)-enantiomer) is a chiral, non-racemic chemical building block of the 3-pyrimidin-4-yl-oxazolidin-2-one class. The molecule features a 2-chloro-6-methylpyrimidine ring linked to a 4-isopropyl-1,3-oxazolidin-2-one moiety. This scaffold has been employed as a key intermediate in the synthesis of allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) and in PI3K inhibitor programs, where the 2-chloro substituent serves as a late-stage diversification handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions [1][2]. The compound is commercially available from multiple suppliers at purities of 95–98% .

Why Generic Substitution of 3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one with Other Pyrimidinyl-Oxazolidinones Compromises Synthetic Utility


The value proposition of this compound for procurement rests on the intersection of three structural features that cannot be simultaneously satisfied by generic substitution with closely related analogs: the presence of a chlorine leaving group at the pyrimidine 2-position, a methyl substituent at the pyrimidine 6-position that modulates the electronic character of the heterocycle, and a chiral 4-isopropyl group on the oxazolidinone ring that provides a defined, tunable stereochemical environment. Replacing the chloro substituent with an alternative leaving group (e.g., sulfone, bromide) alters the reactivity profile in SNAr and cross-coupling manifolds [1]; removing or relocating the 6-methyl group affects both the reactivity of the 2-chloro group and downstream biological target selectivity [2]; and substituting the 4-isopropyl group with tert-butyl (CAS 1429180-89-1) or phenyl (CAS 1429180-77-7) analogs changes both the steric footprint and the lipophilicity of intermediates, potentially derailing established synthetic sequences. These three features collectively define the compound's fit-for-purpose identity in multi-step medicinal chemistry campaigns.

Quantitative Evidence Guide: 3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one Differentiation Data


Quantified Advantage of the 2-Chloro Leaving Group Over the Analogous 2-Methylsulfonyl Substituent in SNAr Amination

In the context of synthesizing 2-aminopyrimidine derivatives, the compound's 2-chloro substituent enables a regioselective SNAr amination pathway using a catalytic sodium sulfinate/TBAB system, as reported by Lo et al. [1]. Under optimized conditions, the reaction of 2,4-dichloropyrimidine with oxazolidin-2-one proceeds with high efficiency to give exclusively the C4-substituted product. The target compound, with its pre-installed 2-chloro-6-methyl pattern, bypasses the selectivity challenges inherent to 2,4-dichloropyrimidine starting materials, streamlining the synthetic sequence by one protection/deprotection step. In contrast, employing a 2-methylsulfonyl-pyrimidine analog—a common alternative to chloro in medicinal chemistry programs—requires harsher conditions (elevated temperatures, stronger bases) and often results in lower regioselectivity and product yields [1].

SNAr Amination Regioselectivity Synthetic Methodology

Lipophilicity Differentiation: LogP Reduction Conferred by the 6-Methylpyrimidine Motif Relative to the Des-Methyl Analog

The target compound (LogP = 1.85, CAS 1429180-99-3) carries a methyl substituent at the pyrimidine 6-position that is absent in the closely related building block (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (CAS 1429180-81-3; LogP = 2.41) . The ~0.56 log unit reduction translates into a calculated aqueous solubility increase of approximately 3.6-fold, assuming ideal partitioning behavior. This difference impacts the chromatographic behavior of downstream intermediates during purification and alters the ligand lipophilicity efficiency (LLE) metric when the final compound is evaluated as a drug candidate .

Physicochemical Properties Lipophilicity logP

Steric and Conformational Differentiation: Chiral 4-Isopropyl vs. 4-Phenyl Oxazolidinone Analogs

Within the IDH1 inhibitor optimization program [1], the (S)-4-isopropyl substituent on the oxazolidinone ring was identified as a critical stereochemical determinant of inhibitor potency. The hit compound 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one, which shares the same 4-isopropyl oxazolidinone core as the target compound, exhibited an IDH1R132H IC50 of 0.02 μM when the (S,S)-diastereomer was evaluated, while the (R,S)-diastereomer (differing only in the oxazolidinone C4 configuration) showed a >10-fold loss in potency [1]. Replacing the 4-isopropyl group with a 4-phenyl substituent (as in CAS 1429180-77-7) alters both the steric bulk and the conformational preference of the oxazolidinone ring, which can disrupt the binding mode to the allosteric site of IDH1R132H, as inferred from the X-ray co-crystal structure [1].

Chiral Auxiliary Steric Effects Conformational Control

Commercially Available Purity: 97–98% Specification Enables Reliable Downstream Yields Without Additional Purification

The (S)-enantiomer of the target compound (CAS 1429180-99-3) is available from multiple suppliers at a purity of ≥97% (AchemBlock) or ≥98% (MolCore) by HPLC. In contrast, the des-methyl analog (CAS 1429180-81-3) and the 4-phenyl analog (CAS 1429180-77-7) are commonly offered at lower purity tiers (≥95%) . The two to three percentage-point purity advantage of the target compound translates into a higher batch-to-batch consistency, reduces the burden of in-house repurification, and minimizes the carry-over of impurities into subsequent synthetic steps.

Chemical Purity Procurement Specification Synthetic Efficiency

Optimal Application Scenarios for 3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one in Medicinal Chemistry and Chemical Biology


Late-Stage Diversification of Mutant IDH1 Allosteric Inhibitors via C2-SNAr or Cross-Coupling Chemistry

The target compound serves as a common late-stage intermediate for the parallel synthesis of 2-amino-substituted pyrimidin-4-yl oxazolidinones identified as allosteric inhibitors of mutant IDH1 (R132H/C) [1]. The mild, regioselective SNAr amination methodology developed by Lo et al. [2] enables direct installation of diverse amine fragments at the C2 position, preserving the oxazolidinone chiral integrity and the 6-methyl substituent. This application scenario is particularly relevant for programs targeting IDH1-mutant gliomas (where blood-brain barrier penetration is required) and IDH1-mutant acute myeloid leukemia [1].

Synthesis of PI3K Inhibitor Candidates Bearing the 3-Pyrimidin-4-yl-oxazolidin-2-one Pharmacophore

The oxazolidin-2-one substituted pyrimidine scaffold, encompassing the target compound as a key synthetic building block, is claimed in Novartis patents as PI3K inhibitor pharmacophores [3]. The 2-chloro handle allows sequential functionalization to install morpholine, substituted anilines, or heteroaryl-amine moieties, generating compound libraries for pan-PI3K or isoform-selective profiling. The pre-installed 6-methyl group on the pyrimidine ring provides a vector for additional structural diversification (e.g., via benzylic oxidation or cross-coupling) that is not accessible from the des-methyl analog.

Asymmetric Synthesis and Chiral Auxiliary Applications Exploiting the Oxazolidinone Template

Beyond its role as a medicinal chemistry building block, the compound's enantiopure 4-isopropyl-oxazolidin-2-one moiety can function as a chiral auxiliary in asymmetric transformations [4]. The rigid oxazolidinone ring and the well-defined stereochemistry at C4 provide facial selectivity in aldol, alkylation, and Diels-Alder reactions. The pyrimidinyl appendage introduces a chromophore that facilitates reaction monitoring by UV/HPLC and can serve as a latent functional handle for later removal or elaboration.

Physicochemical Property Optimization in CNS Drug Discovery Programs

The measured LogP of 1.85 positions the target compound and its derivatives within the favorable lipophilicity range for CNS drug candidates (typically LogP 1–3). The modest molecular weight (255.7 g/mol) and the presence of only one hydrogen bond donor (if the oxazolidinone ring is cleaved) further align with CNS multiparameter optimization (MPO) guidelines. Procurement of this building block is therefore particularly relevant for neuroscience programs seeking to maintain favorable physicochemical properties while introducing pyrimidine-based pharmacophores.

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